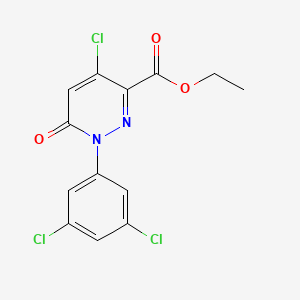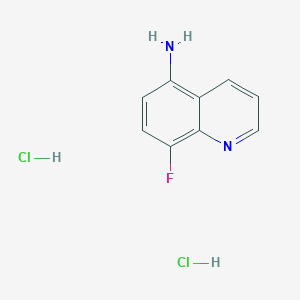
8-Fluoroquinolin-5-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroquinolin-5-amine, also known as 5-Amino-8-fluoroquinoline, is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.16 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of 8-Fluoroquinolin-5-amine and its analogues has been discussed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Molecular Structure Analysis
The molecular structure of 8-Fluoroquinolin-5-amine consists of 12 heavy atoms . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass of the compound is 162.05932639 .Chemical Reactions Analysis
The chemical reactions involving 8-Fluoroquinolin-5-amine have been documented . For instance, it has been used in the synthesis of 5-acetyl-2-ethyl-4-nitro-6-phenylpyridazin-3 .Physical And Chemical Properties Analysis
8-Fluoroquinolin-5-amine has a density of 1.316 g/cm3 . It has a boiling point of 326.306ºC at 760 mmHg . The compound has a refractive index of 1.677 .Applications De Recherche Scientifique
Alzheimer's Disease Imaging
18F-MK-6240, a compound closely related to 8-Fluoroquinolin-5-amine;dihydrochloride, has been utilized as a PET tracer for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. This tracer exhibits rapid brain uptake and high selectivity for NFTs, making it a valuable tool for diagnosing and studying the progression of Alzheimer's. The study demonstrated the tracer's effectiveness in distinguishing between healthy elderly subjects and those with Alzheimer's, based on the tracer's binding patterns in the brain (Lohith et al., 2018).
Antimalarial Research
WR 238605, another derivative, has been explored for its antimalarial properties, demonstrating greater efficacy and lower toxicity compared to primaquine. This research underlines the compound's potential as a prophylactic, radical curative, and terminal eradication drug for malaria, based on its safety, tolerance, and pharmacokinetics in human studies (Brueckner et al., 1998).
Cancer Treatment Research
This compound derivatives have been assessed for their potential in cancer treatment. For example, studies on 5-Fluorouracil (5-FU) modulation strategies have shown significant improvements in survival and quality of life for patients with advanced colorectal carcinoma. These findings highlight the compound's relevance in enhancing the efficacy of conventional cancer therapies (Poon et al., 1989).
Pharmacokinetic Interactions
Research has also focused on the pharmacokinetic interactions and safety of coadministered 8-aminoquinoline derivatives, such as tafenoquine, with chloroquine in healthy subjects. This study aimed at understanding the potential of these compounds for combined therapy in malaria treatment, demonstrating no significant safety or pharmacokinetic/pharmacodynamic interactions (Miller et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
8-fluoroquinolin-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;;/h1-5H,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJENJVRCXGVBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935274.png)
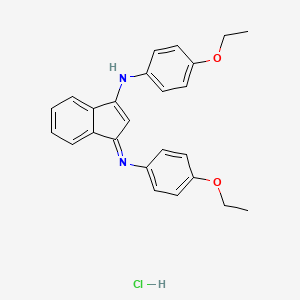
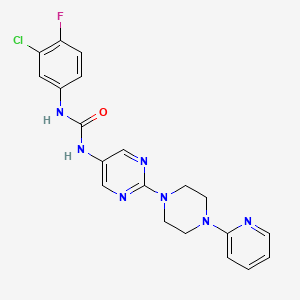
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)
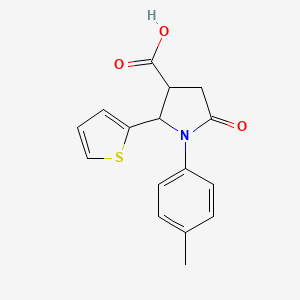
![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)
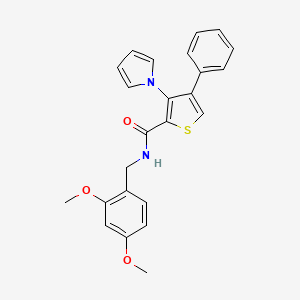
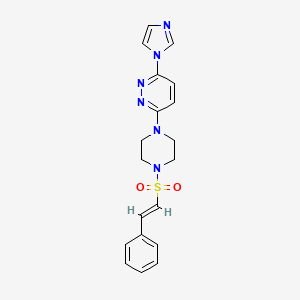
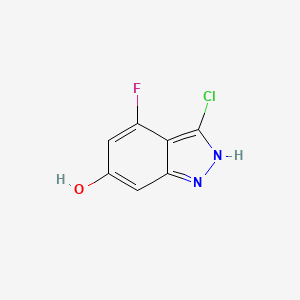
![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)
